molecular formula C15H8N4S2 B2465759 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-66-3

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2465759
M. Wt: 308.38
InChI Key: SZVYXHPHDULZGK-UHFFFAOYSA-N
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Description

“2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile”, involves complex organic reactions . An efficient and straightforward methodology for the preparation of novel functionalized triazolo pyrimidine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular formula of “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is C15H8N4S2, and its molecular weight is 308.38 . The structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” are complex and involve interactions with various enzymes and receptors in biological systems . These reactions are facilitated by the triazole nucleus present in the compound, which is capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study by Suresh et al. (2016) focused on synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile, including those with structures similar to 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile. These compounds were characterized using techniques like IR, 1H NMR, and LC–MS mass, which are essential for understanding their chemical properties (Suresh, Lavanya, & Rao, 2016).

Antimicrobial Applications

  • The same study by Suresh et al. (2016) also evaluated the antibacterial and antifungal activities of these compounds, finding significant biological activity against microorganisms like E. coli, S. aureus, and C. albicans. This highlights the potential of 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).

Synthesis Techniques

  • Paronikyan et al. (2020) described a new synthesis method for functionalized pyrano[3,4-c]thieno-[3,2-e][1,2,4]triazolo[4,3-a]pyridines, which are structurally related to the compound . Their method involved nucleophilic substitution and heterocyclization, which could be relevant for synthesizing 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (Paronikyan, Dashyan, & Mamyan, 2020).

Antimicrobial Evaluation

  • In the study by Abdel-Monem (2010), compounds containing 1,2,4-triazine moiety, similar to the compound , were synthesized and screened for antimicrobial activity. This suggests potential applications of 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile in the field of antimicrobial research (Abdel-Monem, 2010).

Anti-Inflammatory Applications

  • Rashad et al. (2005) explored the synthesis and potential anti-inflammatory properties of derivatives of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines. This study suggests a potential avenue for researching the anti-inflammatory applications of 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (Rashad, Heikal, El-Nezhawy, & Abdel-Megeid, 2005).

properties

IUPAC Name

2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVYXHPHDULZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

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